2,3,3',5',6-Pentachlorbiphenyl

Übersicht

Beschreibung

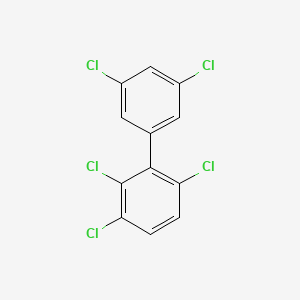

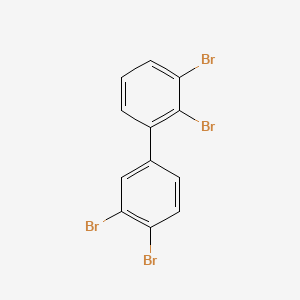

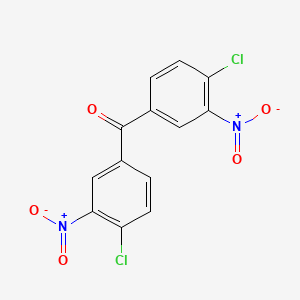

2,3,3',5',6-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3,3',5',6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.12e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,3',5',6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',5',6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklungsneurotoxizitätsstudien

Die Verbindung 2,3,3',5',6-Pentachlorbiphenyl (PCB-95) wurde als Entwicklungsneurotoxin (DNT) identifiziert, das insbesondere das sich entwickelnde Gehirn betrifft. Es wurden Forschungsarbeiten durchgeführt, um die enantioselektiven toxischen Wirkungen von PCB-95 zu verstehen, ein Gebiet, das noch relativ neu ist. Dazu gehören die Beobachtung seiner neurotoxischen Wirkungen an Modellorganismen wie Zebrafischlarven .

Metabolitenidentifizierung

Wissenschaftliche Bemühungen wurden unternommen, um neuartige Metaboliten von this compound zu identifizieren. So wurde in einer Studie ein hydroxylierter Metabolit durch Reinigungsprozesse identifiziert, was zum Verständnis seiner Stoffwechselwege und potenziellen biologischen Auswirkungen beiträgt .

Atropselektive Akkumulationsanalyse

Die Forschung konzentrierte sich auch auf die atropselektive (enantiomere) Akkumulation von PCB-95 in biologischen Systemen. Dabei wird untersucht, wie sich verschiedene Enantiomere der Verbindung in Geweben oder Blutextrakten unterschiedlich anreichern, was für die Bewertung von Expositionsrisiken und toxikologischen Profilen entscheidend ist .

Cytochrom-P450-Monooxygenase-Aktivität

Die Aktivität des menschlichen Cytochrom-P450-Monooxygenasesystems in Bezug auf PCB-95 wurde untersucht, um zu bestimmen, wie es diesen Stoffstoffwechselt und mit ihm interagiert. Das Verständnis dieser Mechanismen ist wichtig, um zu beurteilen, wie PCB-95 im menschlichen Körper verarbeitet wird und welche gesundheitlichen Auswirkungen es haben könnte .

Hormonrezeptor-Interaktion

PCB-95 wurde auf seine Interaktion mit Hormonrezeptoren wie Östrogenrezeptoren untersucht. Diese Forschung ist wichtig, um zu verstehen, wie PCB-95 hormonelle Funktionen und die Genexpression in eukaryotischen Zellen beeinflussen kann .

Wirkmechanismus

Target of Action

2,3,3’,5’,6-Pentachlorobiphenyl, also known as PCB-95, is one of the 209 polychlorinated biphenyls (PCBs) that were manufactured as commercial mixtures Pcbs are known to be lipophilic compounds that can cross the blood-brain barrier and enter the brain .

Mode of Action

It is known that pcbs can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .

Biochemical Pathways

Pcbs are known to bioaccumulate and cause harmful health effects .

Pharmacokinetics

PCB-95 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .

Result of Action

Pcb-95 is known to act as a developmental neurotoxicant, targeting the developing brain . Exposure to PCB-95 contributed to developmental neurotoxicity in early developing zebrafish larvae .

Action Environment

It is known that pcbs were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Biochemische Analyse

Biochemical Properties

2,3,3’,5’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can be metabolized into hydroxylated and methoxylated derivatives, which may have different biological activities . Additionally, 2,3,3’,5’,6-Pentachlorobiphenyl can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions .

Cellular Effects

2,3,3’,5’,6-Pentachlorobiphenyl has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx, indicating its role in oxidative stress responses . The compound can also induce cytotoxicity, leading to cell death in certain cell types .

Molecular Mechanism

The molecular mechanism of 2,3,3’,5’,6-Pentachlorobiphenyl involves its interaction with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit the basal and circadian expression of the core circadian component PER1 . Additionally, the compound can induce changes in gene expression, contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,5’,6-Pentachlorobiphenyl can change over time. The compound is relatively stable and does not degrade readily, leading to prolonged exposure and potential long-term effects on cellular function . Studies have shown that its cytotoxic effects can persist over time, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of 2,3,3’,5’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may induce mild effects, while higher doses can lead to significant toxicity and adverse effects. For instance, in zebrafish larvae, dose-dependent reduction of brain sizes and increased brain cell death have been observed . In transgenic mouse models, the compound’s disposition and metabolism also vary with dosage .

Metabolic Pathways

2,3,3’,5’,6-Pentachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into hydroxylated and methoxylated derivatives, which can have different biological activities . The metabolic pathways of 2,3,3’,5’,6-Pentachlorobiphenyl can influence its toxicity and persistence in the environment .

Transport and Distribution

The transport and distribution of 2,3,3’,5’,6-Pentachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. The compound can cross the blood-brain barrier and accumulate in brain tissue, leading to neurotoxic effects . It is also distributed in adipose tissue, liver, and blood, with varying levels depending on the dosage and exposure duration .

Subcellular Localization

2,3,3’,5’,6-Pentachlorobiphenyl is primarily localized in cellular membranes due to its lipophilic nature . This localization can affect its activity and function, as it can interact with membrane-bound proteins and receptors. The compound’s subcellular localization can also influence its toxicity and persistence in cells .

Eigenschaften

IUPAC Name |

1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGFMDPEJCJZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074198 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-10-5 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P780301P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)

![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)

![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)